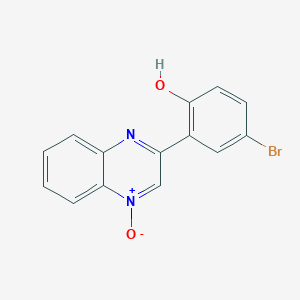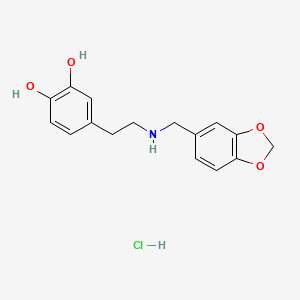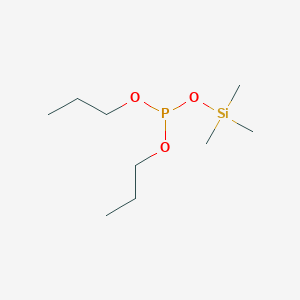
Dipropyl trimethylsilyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropyl trimethylsilyl phosphite is an organophosphorus compound that features a phosphite group bonded to a trimethylsilyl group and two propyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipropyl trimethylsilyl phosphite can be synthesized through the Michaelis–Arbuzov reaction, which involves the reaction of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphorus species . The reaction typically requires an alkyl halide and a phosphite ester as starting materials, and it proceeds via an S_N2 mechanism .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dipropyl trimethylsilyl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Hydrolysis: The compound can hydrolyze in the presence of water to form phosphorous acid derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, oxidizing agents, and water. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from reactions involving this compound include phosphine oxides, substituted phosphites, and phosphorous acid derivatives.
Applications De Recherche Scientifique
Dipropyl trimethylsilyl phosphite has several scientific research applications, including:
Materials Science: The compound is used as an additive in high-voltage lithium-ion batteries to improve the performance and stability of the cathode materials.
Biology and Medicine:
Mécanisme D'action
The mechanism by which dipropyl trimethylsilyl phosphite exerts its effects involves its ability to form stable intermediates and products through various chemical reactions. For example, in lithium-ion batteries, the compound forms a protective film on the electrode surfaces, enhancing the stability and performance of the battery . The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of phosphite and phosphonate species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dipropyl trimethylsilyl phosphite include:
Tris(trimethylsilyl) phosphite: Used as an electrolyte additive in lithium-ion batteries.
Trimethylsilyl phosphate: Another organophosphorus compound with similar applications in materials science.
Uniqueness
This compound is unique due to its specific combination of propyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in certain applications, such as in the synthesis of specialized phosphonate esters and as an additive in high-performance batteries.
Propriétés
Numéro CAS |
55755-15-2 |
|---|---|
Formule moléculaire |
C9H23O3PSi |
Poids moléculaire |
238.34 g/mol |
Nom IUPAC |
dipropyl trimethylsilyl phosphite |
InChI |
InChI=1S/C9H23O3PSi/c1-6-8-10-13(11-9-7-2)12-14(3,4)5/h6-9H2,1-5H3 |
Clé InChI |
XCXYZXNFNMOPMI-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(OCCC)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




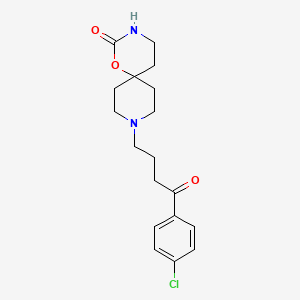
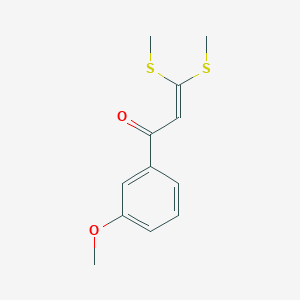

![2-{[3-(2-Hydroxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14631789.png)
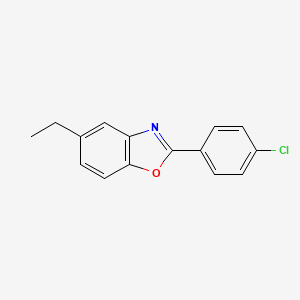
![3-[(1,3-Dioxolan-4-yl)methoxy]propanenitrile](/img/structure/B14631794.png)
![[(Pyridin-2-yl)methanesulfonyl]acetonitrile](/img/structure/B14631804.png)
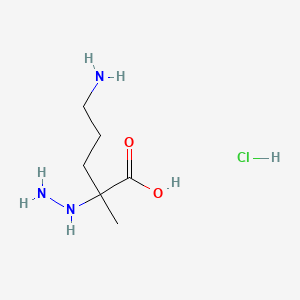
![N-Butyl-N'-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14631813.png)
